![molecular formula C26H29ClN2O5S B2508832 Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216731-03-1](/img/structure/B2508832.png)
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that falls within the category of substituted pyridine ligands. These types of compounds are of interest due to their potential applications in mimicking the active sites of certain metalloenzymes and in medicinal chemistry for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, benzyl and ethyl groups have been appended to pyridine ligands in diiron(II) complexes, which are analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH) . Another study reports the synthesis of derivatives from ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate through condensation with substituted phenols or anilines . Additionally, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates have been reacted with O- and N-nucleophiles to afford various substituted pyridine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, Schiff base compounds derived from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have been characterized by FTIR, NMR, and X-ray crystallography . These studies provide insights into the molecular geometry and intramolecular hydrogen bonding that can stabilize the molecular structure.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of oxygenation studies. Diiron(II) complexes with benzyl- and ethyl-substituted pyridine ligands have been subjected to oxygenation, and the resulting hydrocarbon fragment oxidation was analyzed by GC-MS and NMR . This suggests that the ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride could also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride are not detailed in the provided papers, related compounds have been analyzed for their thermal properties and molecular interactions . Such analyses often include melting points, solubility, and stability under various conditions, which are critical for understanding the practical applications of these compounds.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
- The compound is utilized in the synthesis of various novel heterocyclic compounds. For instance, it has been used to create tetrahydropyridothienopyrimidine derivatives, which have potential applications in medicinal chemistry and drug design (Bakhite et al., 2005).
Applications in Organic Chemistry and Molecular Structure Studies
- The compound plays a significant role in the field of organic chemistry, particularly in the study of molecular structures and the synthesis of various complex molecules. For example, it has been used in the synthesis of hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones, demonstrating its versatility in organic synthesis (Mcpherson & Ponder, 1976).
Development of Fused Polyheterocyclic Systems
- This compound is instrumental in the development of fused polyheterocyclic systems. Such systems are crucial in the creation of new materials and drugs, showcasing the compound's importance in advancing scientific knowledge and technology (Harb et al., 1989).
Generation of Novel Pharmacological Agents
- In pharmacological research, this compound is used to synthesize new agents with potential therapeutic applications. Its use in creating diverse chemical structures expands the possibilities for developing new drugs and treatments (Mekheimer et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S.ClH/c1-4-33-26(30)23-19-12-13-28(15-17-8-6-5-7-9-17)16-22(19)34-25(23)27-24(29)18-10-11-20(31-2)21(14-18)32-3;/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQFBGYFIIFFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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